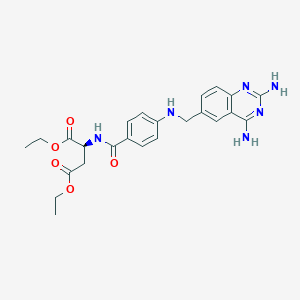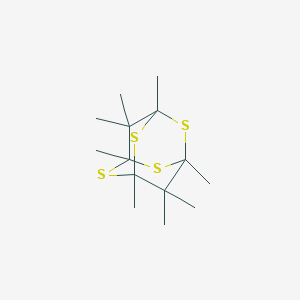
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- (TAA) is a sulfur-containing organic compound that has attracted significant attention in the scientific community due to its unique properties. TAA is a cage-like molecule that consists of four sulfur atoms and eight carbon atoms arranged in a diamond-like structure.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is not well understood. However, it is believed that 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can interact with proteins and enzymes through its sulfur atoms. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Biochemical and Physiological Effects:
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have various biochemical and physiological effects. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have antioxidant properties and can scavenge free radicals. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been shown to have neuroprotective properties and can protect against oxidative stress-induced neuronal damage.
Advantages and Limitations for Lab Experiments
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several advantages for lab experiments. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a stable compound that is easy to handle and store. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a versatile reagent that can be used in various synthetic reactions. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a cost-effective reagent that is readily available. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has some limitations for lab experiments. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a toxic compound that should be handled with care. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can also react with air and moisture, which can affect its reactivity.
Future Directions
There are several future directions for the research on 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-. One future direction is the synthesis of new organosulfur compounds using 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- as a precursor. Another future direction is the synthesis of new metal complexes using 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- as a ligand. The potential applications of these new compounds in catalysis, electrochemistry, and material science can be explored. Another future direction is the investigation of the mechanism of action of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- and its interaction with proteins and enzymes. The potential therapeutic applications of 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- in the treatment of various diseases, including neurodegenerative diseases, can also be explored.
Conclusion:
In conclusion, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- is a sulfur-containing organic compound that has unique properties and has attracted significant attention in the scientific community. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been extensively used in scientific research as a precursor for the synthesis of various organosulfur compounds and as a reagent in the synthesis of metal complexes. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and neuroprotective properties. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has several advantages for lab experiments, including its stability, versatility, and cost-effectiveness. However, 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has some limitations, including its toxicity and reactivity. There are several future directions for the research on 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl-, including the synthesis of new compounds and the investigation of its mechanism of action and potential therapeutic applications.
Synthesis Methods
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- can be synthesized through a multi-step reaction process. The first step involves the reaction of cyclooctadiene with sulfur monochloride to form 1,5-dichloro-2,4,6,8-tetrathiaadamantane. The second step involves the reaction of 1,5-dichloro-2,4,6,8-tetrathiaadamantane with sodium methoxide to form 2,4,6,8-tetrathiaadamantane. The final step involves the reaction of 2,4,6,8-tetrathiaadamantane with 1,3,5,7,9,9,10,10-octamethylcyclopentadiene to form 1,3,5,7,9,9,10,10-octamethyl-2,4,6,8-tetrathiaadamantane.
Scientific Research Applications
2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been extensively used in scientific research due to its unique properties. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been used as a precursor for the synthesis of various organosulfur compounds. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has also been used as a reagent in the synthesis of metal complexes. 2,4,6,8-Tetrathiaadamantane, 1,3,5,7,9,9,10,10-octamethyl- has been used as a ligand in the synthesis of metal complexes with potential applications in catalysis, electrochemistry, and material science.
Properties
| 17749-62-1 | |
Molecular Formula |
C14H24S4 |
Molecular Weight |
320.6 g/mol |
IUPAC Name |
1,3,5,7,9,9,10,10-octamethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C14H24S4/c1-9(2)11(5)15-13(7)10(3,4)14(8,16-11)18-12(9,6)17-13/h1-8H3 |
InChI Key |
DNGBGLMFUYLXCG-UHFFFAOYSA-N |
SMILES |
CC1(C2(SC3(C(C(S2)(SC1(S3)C)C)(C)C)C)C)C |
Canonical SMILES |
CC1(C2(SC3(C(C(S2)(SC1(S3)C)C)(C)C)C)C)C |
synonyms |
1,3,5,7,9,9,10,10-Octamethyl-2,4,6,8-tetrathiaadamantane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



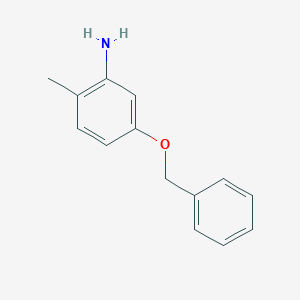


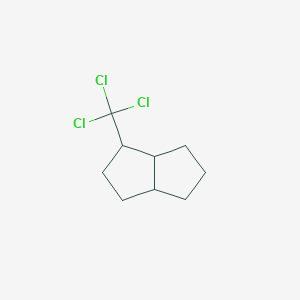
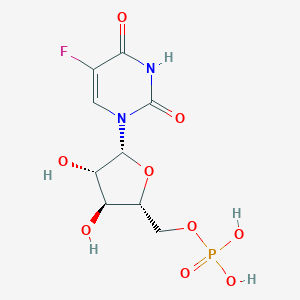
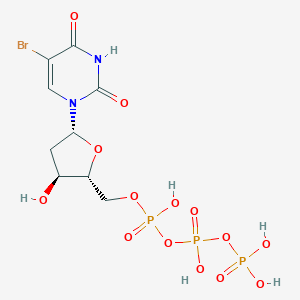
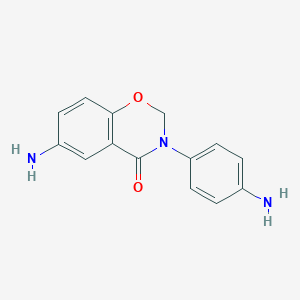
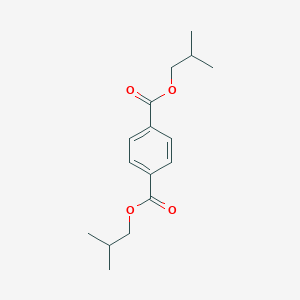
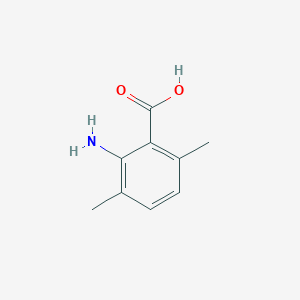


![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)
